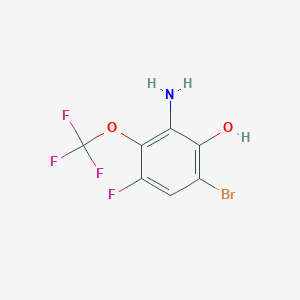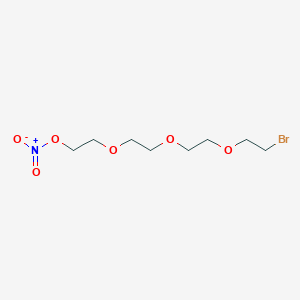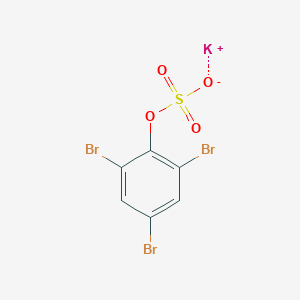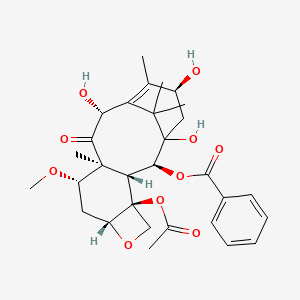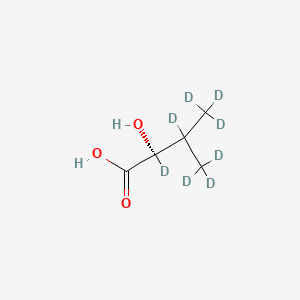
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid is a deuterated analog of 2-hydroxy-3-methylbutanoic acid. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Deuterium atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, metabolic stability, and overall biological activity. Deuterium’s kinetic isotope effect can slow down certain metabolic reactions, potentially leading to prolonged activity and reduced toxicity.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-3-methylbutanoic acid: The non-deuterated analog of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid.
Deuterated fatty acids: Other deuterated analogs of fatty acids used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific isotopic composition, which can provide distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability, reduce metabolic degradation, and improve its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C5H10O3 |
|---|---|
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D |
Clave InChI |
NGEWQZIDQIYUNV-AYWPRJOCSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
SMILES canónico |
CC(C)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


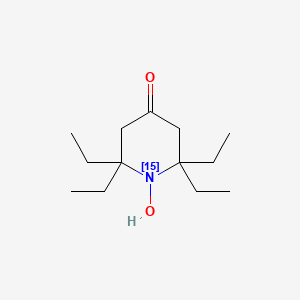
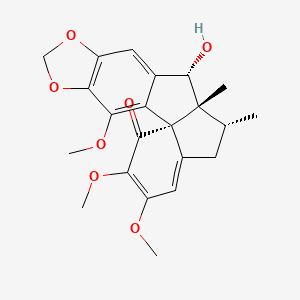

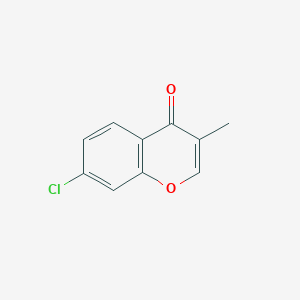
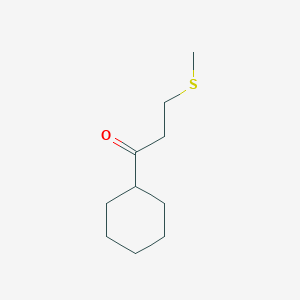
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
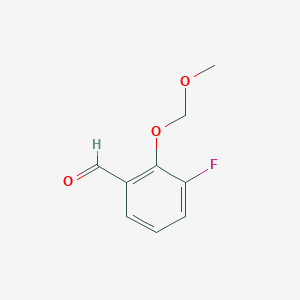
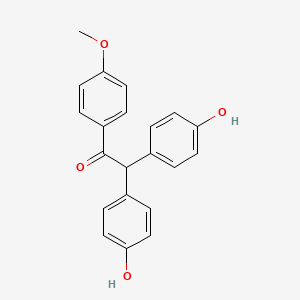

![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
